molecular formula C16H16O3 B14495913 (1,1'-Biphenyl)-4-propanoic acid, alpha-hydroxy-beta-methyl- CAS No. 65383-06-4

(1,1'-Biphenyl)-4-propanoic acid, alpha-hydroxy-beta-methyl-

Cat. No.: B14495913
CAS No.: 65383-06-4
M. Wt: 256.30 g/mol
InChI Key: SDMFWIXCQGKUDE-UHFFFAOYSA-N
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Description

(1,1’-Biphenyl)-4-propanoic acid, alpha-hydroxy-beta-methyl- is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl core with a propanoic acid side chain, which is further substituted with an alpha-hydroxy and beta-methyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1’-Biphenyl)-4-propanoic acid, alpha-hydroxy-beta-methyl- typically involves several steps, starting from commercially available biphenyl derivatives. One common method involves the Friedel-Crafts acylation of biphenyl with propanoic acid derivatives, followed by selective hydroxylation and methylation reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of (1,1’-Biphenyl)-4-propanoic acid, alpha-hydroxy-beta-methyl- may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as catalytic hydrogenation, chromatography, and crystallization to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

(1,1’-Biphenyl)-4-propanoic acid, alpha-hydroxy-beta-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The biphenyl core allows for electrophilic and nucleophilic substitution reactions, leading to a wide range of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a variety of functionalized biphenyl derivatives.

Scientific Research Applications

(1,1’-Biphenyl)-4-propanoic acid, alpha-hydroxy-beta-methyl- has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of (1,1’-Biphenyl)-4-propanoic acid, alpha-hydroxy-beta-methyl- involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Biphenyl-4-carboxylic acid: Lacks the alpha-hydroxy and beta-methyl groups, resulting in different chemical and biological properties.

    4-Phenylbutyric acid: Contains a butyric acid side chain instead of a propanoic acid, leading to variations in reactivity and applications.

    2-Hydroxy-4-phenylbutyric acid: Similar structure but with different substitution patterns, affecting its chemical behavior and uses.

Uniqueness

The unique combination of the biphenyl core with the alpha-hydroxy and beta-methyl groups in (1,1’-Biphenyl)-4-propanoic acid, alpha-hydroxy-beta-methyl- imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, setting it apart from other similar compounds.

Properties

CAS No.

65383-06-4

Molecular Formula

C16H16O3

Molecular Weight

256.30 g/mol

IUPAC Name

2-hydroxy-3-(4-phenylphenyl)butanoic acid

InChI

InChI=1S/C16H16O3/c1-11(15(17)16(18)19)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-11,15,17H,1H3,(H,18,19)

InChI Key

SDMFWIXCQGKUDE-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CC=CC=C2)C(C(=O)O)O

Origin of Product

United States

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